Synthetic Yield: Methyl Nitrite Oxidation Method vs. Prior Sulfur Oxidation Method for Preparing the Aromatic Pyridine
The methyl nitrite-based oxidative aromatization method described in US Patent 6,392,050 delivers isolated yields of 86–98% for 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxycarbonyl)-pyridine from the corresponding 1,4-dihydropyridine [1]. In contrast, the prior art sulfur oxidation method (US Patent 4,950,675) yields considerably less than 40% under comparable substrate loading and produces highly toxic hydrogen sulfide as a by-product [1]. This represents a yield improvement of >2.2-fold (98% vs. <40%). Three patent examples demonstrate reproducibility: Example 2 (HCl catalyst): 98%; Example 4 (acetic acid catalyst): 95%; Example 3 (methanolic HCl): 90.5% [1].
| Evidence Dimension | Isolated synthetic yield of 4-(4-fluorophenyl)-2,6-diisopropyl-3,5-di(methoxycarbonyl)-pyridine from 1,4-dihydropyridine precursor |
|---|---|
| Target Compound Data | 86–98% isolated yield (methyl nitrite method, three examples at 750 g scale; Example 2: 98%, Example 3: 90.5%, Example 4: 95%) |
| Comparator Or Baseline | Prior art sulfur oxidation method (US 4,950,675): yields considerably less than 40% |
| Quantified Difference | >2.2-fold yield improvement (98% vs. <40%); 46–58 absolute percentage point increase |
| Conditions | 1,4-dihydropyridine substrate at 375–750 g scale; methyl nitrite (2–15 mol equiv); acid catalyst (HCl or acetic acid); aqueous or methanolic medium; 58–60 °C; product isolated by filtration after neutralization |
Why This Matters
Procurement of the compound synthesized via the methyl nitrite route ensures access to material produced with high-efficiency, scalable methodology validated at multi-hundred-gram scale, minimizing cost-per-gram and avoiding the hazardous H₂S by-product stream of the legacy sulfur process.
- [1] US Patent 6,392,050 B2. Process for preparing substituted pyridines. Bayer AG, issued May 21, 2002. Examples 2–5. Available at: https://patents.justia.com/patent/6392050. View Source
